molecular formula C15H27BO2 B569284 (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole CAS No. 476335-09-8

(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole

Cat. No.: B569284
CAS No.: 476335-09-8
M. Wt: 250.189
InChI Key: HZLZZOHDESOIBY-XPCVCDNBSA-N
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Description

(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole is an organic compound with a complex structure It is characterized by a hexahydro-4,6-methano-1,3,2-benzodioxaborole core, which is substituted with a pentyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole typically involves the use of specialized catalysts and reagents. The process is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. One common method involves the reaction of a suitable boronic acid derivative with a pinanediol ester, followed by cyclization to form the benzodioxaborole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

    Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce various reduced derivatives .

Scientific Research Applications

(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole has several applications in scientific research:

Mechanism of Action

The mechanism by which (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-pentyl-4,6-methano-1,3,2-benzodioxaborole exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

476335-09-8

Molecular Formula

C15H27BO2

Molecular Weight

250.189

InChI

InChI=1S/C15H27BO2/c1-5-6-7-8-16-17-13-10-11-9-12(14(11,2)3)15(13,4)18-16/h11-13H,5-10H2,1-4H3/t11-,12-,13+,15-/m0/s1

InChI Key

HZLZZOHDESOIBY-XPCVCDNBSA-N

SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCCC

Origin of Product

United States

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